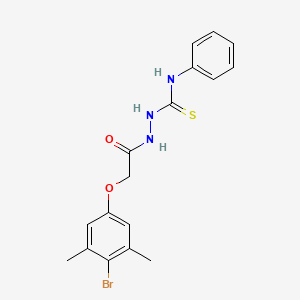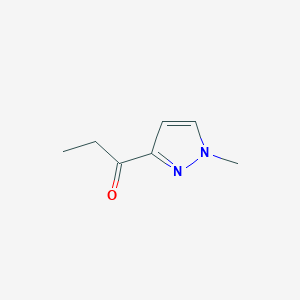
2-(4-Bromo-3,5-dimethylphenoxy)-N-(((phenylamino)thioxomethyl)amino)ethanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromo-3,5-dimethylphenoxy)-N-(((phenylamino)thioxomethyl)amino)ethanamide is a complex organic compound that features a brominated phenoxy group and a thioxomethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3,5-dimethylphenoxy)-N-(((phenylamino)thioxomethyl)amino)ethanamide typically involves multiple steps:
Bromination: The starting material, 3,5-dimethylphenol, undergoes bromination to form 4-bromo-3,5-dimethylphenol.
Etherification: This intermediate is then reacted with 2-chloroethanol to form 2-(4-bromo-3,5-dimethylphenoxy)ethanol.
Thioxomethylation: The phenoxyethanol derivative is then reacted with phenylisothiocyanate to introduce the thioxomethyl group, forming the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-3,5-dimethylphenoxy)-N-(((phenylamino)thioxomethyl)amino)ethanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The thioxomethyl group can be oxidized or reduced under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis to break down into its constituent parts.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride can be employed.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products
Substitution: Products will vary depending on the nucleophile used.
Oxidation: Oxidized derivatives of the thioxomethyl group.
Reduction: Reduced forms of the thioxomethyl group.
Hydrolysis: Breakdown products include 4-bromo-3,5-dimethylphenol and phenylthiourea derivatives.
Scientific Research Applications
2-(4-Bromo-3,5-dimethylphenoxy)-N-(((phenylamino)thioxomethyl)amino)ethanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-3,5-dimethylphenoxy)-N-(((phenylamino)thioxomethyl)amino)ethanamide involves its interaction with specific molecular targets. The phenoxy and thioxomethyl groups are believed to play a crucial role in its biological activity by interacting with enzymes or receptors, thereby modulating their function. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3,5-dimethylphenol: A simpler compound with similar brominated phenol structure.
Phenylisothiocyanate: Shares the thioxomethyl group.
2-(4-Bromo-3,5-dimethylphenoxy)ethanol: An intermediate in the synthesis of the target compound.
Uniqueness
2-(4-Bromo-3,5-dimethylphenoxy)-N-(((phenylamino)thioxomethyl)amino)ethanamide is unique due to its combination of a brominated phenoxy group and a thioxomethylamino group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[[2-(4-bromo-3,5-dimethylphenoxy)acetyl]amino]-3-phenylthiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O2S/c1-11-8-14(9-12(2)16(11)18)23-10-15(22)20-21-17(24)19-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,20,22)(H2,19,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTEOISPNRHTCBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)OCC(=O)NNC(=S)NC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 1-{4-[(1-cyanocyclobutyl)carbamoyl]phenyl}-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B2383342.png)
![N-[2-(2-Chloro-5-hydroxyphenyl)-2-hydroxyethyl]-N-methylbut-2-ynamide](/img/structure/B2383345.png)
![N-[2-(2-chlorophenyl)ethyl]-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide](/img/structure/B2383346.png)
![N-[3-[3-(4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2383347.png)
![2-[2-(2-Ethoxyethoxy)ethoxy]ethanethiol](/img/structure/B2383350.png)
![methyl 5-{[methyl(4-methylphenyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B2383351.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2383353.png)

![5-chloro-N-[(6-cyclopropylpyridin-3-yl)methyl]-2-methoxybenzamide](/img/structure/B2383358.png)
![1-methyl-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2383359.png)

![N-(2,5-dimethoxyphenyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2383363.png)
![N-(3,4-dichlorophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2383364.png)
![9-(2-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2383365.png)
